molecular formula C24H18N4O3 B2911544 2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1291869-29-8

2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No. B2911544
M. Wt: 410.433
InChI Key: RPBSAICDRJVUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, commonly known as EPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPO is a phthalazinone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for research in drug discovery and development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base to facilitate the reaction. The resulting product is then purified to obtain the final compound.

Starting Materials
4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, 4-ethoxyphenylboronic acid, Palladium catalyst, Base

Reaction
Step 1: Dissolve 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one and 4-ethoxyphenylboronic acid in a suitable solvent under an inert atmosphere., Step 2: Add a palladium catalyst and a base to the reaction mixture., Step 3: Heat the reaction mixture to a suitable temperature and stir for a suitable time., Step 4: Cool the reaction mixture and filter off any solids., Step 5: Purify the resulting product by column chromatography or recrystallization to obtain 2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one.

Mechanism Of Action

The mechanism of action of EPO involves the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. EPO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. EPO also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

EPO has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. EPO also exhibits anti-oxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, EPO has been shown to induce apoptosis in cancer cells and inhibit their growth.

Advantages And Limitations For Lab Experiments

One of the major advantages of EPO is its potential as a drug candidate for cancer therapy. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. However, one of the limitations of EPO is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on EPO. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of EPO. Another area of research is the investigation of the potential of EPO as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of EPO and its potential interactions with other drugs.

Scientific Research Applications

EPO has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. EPO has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-2-30-18-14-12-17(13-15-18)28-24(29)20-11-7-6-10-19(20)21(26-28)23-25-22(27-31-23)16-8-4-3-5-9-16/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBSAICDRJVUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

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